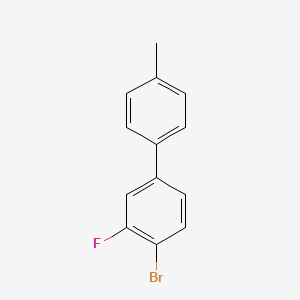
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H10N4O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrazine ring structure, which is substituted with an aminophenyl group and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride typically involves a series of organic reactions. One common method includes the condensation of 2-aminophenylamine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted derivatives of the original compound.
科学的研究の応用
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)pyrazine-2-carboxamide: The parent compound without the hydrochloride salt.
2-aminophenylpyrazine: A simpler analog with only the aminophenyl and pyrazine groups.
Pyrazine-2-carboxamide: A related compound with a carboxamide group attached to the pyrazine ring.
Uniqueness
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s ability to inhibit HDACs and its potential therapeutic applications distinguish it from other similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves the reaction of 2-aminophenylhydrazine with pyrazine-2-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-aminophenylhydrazine", "pyrazine-2-carboxylic acid", "hydrochloric acid", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminophenylhydrazine (1.0 g, 8.0 mmol) in ethyl acetate (20 mL) and add pyrazine-2-carboxylic acid (1.5 g, 10.0 mmol).", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Extract the product with ethyl acetate (3 x 20 mL) and combine the organic layers.", "Step 4: Add hydrochloric acid (1.0 M, 10 mL) to the organic layer and stir for 30 minutes.", "Step 5: Separate the layers and collect the aqueous layer.", "Step 6: Evaporate the aqueous layer to dryness to obtain N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride as a white solid (yield: 80%)." ] } | |
CAS番号 |
1836762-58-3 |
分子式 |
C11H11ClN4O |
分子量 |
250.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



